molecular formula C19H10F21NO2 B15080513 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate CAS No. 305849-13-2

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate

Cat. No.: B15080513
CAS No.: 305849-13-2
M. Wt: 683.3 g/mol
InChI Key: BVOVIJBDEFICAD-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate is a fluorinated organic compound known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate typically involves the reaction of phenyl isocyanate with a fluorinated alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The process can be summarized as follows:

    Reactants: Phenyl isocyanate and 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecanol.

    Solvent: Anhydrous toluene or dichloromethane.

    Catalyst: Dibutyltin dilaurate (DBTDL) or triethylamine.

    Temperature: Room temperature to 50°C.

    Reaction Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The phenylcarbamate group can undergo nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Substituted phenylcarbamates.

    Hydrolysis: Phenol and the corresponding amine.

    Oxidation: Oxidized phenylcarbamates.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of high-performance coatings, adhesives, and surface treatments due to its chemical resistance and hydrophobic properties.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate involves its interaction with various molecular targets. The fluorinated chain imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins and membranes. This interaction can alter the physical properties of the target molecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl phenylcarbamate stands out due to its phenylcarbamate group, which provides additional chemical functionality compared to similar fluorinated compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in specialized applications.

Properties

CAS No.

305849-13-2

Molecular Formula

C19H10F21NO2

Molecular Weight

683.3 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl N-phenylcarbamate

InChI

InChI=1S/C19H10F21NO2/c20-10(21,6-7-43-9(42)41-8-4-2-1-3-5-8)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)16(32,33)17(34,35)18(36,37)19(38,39)40/h1-5H,6-7H2,(H,41,42)

InChI Key

BVOVIJBDEFICAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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